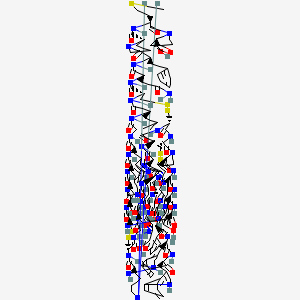
187986-17-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2. It is a synthetic peptide that acts as a selective agonist for formyl peptide receptors FPR1, FPR2, and FPR3. These receptors are expressed on immune cells and play a crucial role in immune response by inducing calcium mobilization, superoxide production, and chemotactic migration of monocytes and neutrophils .
Wissenschaftliche Forschungsanwendungen
Trp-Lys-Tyr-Met-Val-D-Met-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in immune cell signaling and chemotaxis.
Medicine: Explored for its potential therapeutic applications in inflammatory diseases and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Target of Action
The compound 187986-17-0, also known as WKYMVm , is a selective agonist for the formyl peptide receptors FPR1, FPR2, and FPR3 . These receptors are expressed on immune cells and play a crucial role in immune response.
Mode of Action
WKYMVm interacts with its targets (FPR1, FPR2, and FPR3) to induce calcium mobilization and superoxide production in monocytes and neutrophils . It also promotes chemotactic migration of these cells .
Biochemical Pathways
The activation of formyl peptide receptors by WKYMVm triggers a cascade of biochemical reactions. It promotes monocyte survival through a PKC-, PI 3-kinase-, and Akt-dependent pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation.
Pharmacokinetics
It is known that the compound issoluble in water up to 2 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The activation of FPR1, FPR2, and FPR3 by WKYMVm leads to calcium mobilization, superoxide production, and chemotactic migration in monocytes and neutrophils . These cellular effects are crucial for the immune response, including the elimination of pathogens and the regulation of inflammation.
Biochemische Analyse
Biochemical Properties
WKYMVm plays a significant role in biochemical reactions. It interacts with formyl peptide receptors FPR1, FPR2, and FPR3 . The nature of these interactions involves the induction of calcium mobilization and superoxide production .
Cellular Effects
WKYMVm influences cell function by inducing calcium mobilization in FPR2-HL-60 and FPR3-HL-60 cells . It also affects cellular processes by promoting chemotaxic migration of monocytes and neutrophils .
Molecular Mechanism
At the molecular level, WKYMVm exerts its effects through binding interactions with formyl peptide receptors FPR1, FPR2, and FPR3 . This leads to enzyme activation and changes in gene expression .
Metabolic Pathways
WKYMVm is involved in metabolic pathways that interact with formyl peptide receptors FPR1, FPR2, and FPR3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-D-Met-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trp-Lys-Tyr-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formylmethionyl-leucyl-phenylalanine (fMLF): Another formyl peptide receptor agonist.
N-Formylmethionyl-leucyl-tyrosine (fMLY): Similar in structure and function to Trp-Lys-Tyr-Met-Val-D-Met-NH2.
Uniqueness
Trp-Lys-Tyr-Met-Val-D-Met-NH2 is unique due to its high selectivity and potency for formyl peptide receptors FPR1, FPR2, and FPR3. It also has a modified methionine residue (D-Met), which enhances its stability and activity compared to other formyl peptides .
Eigenschaften
CAS-Nummer |
187986-17-0 |
|---|---|
Molekularformel |
C₄₁H₆₁N₉O₇S₂ |
Molekulargewicht |
856.11 |
Sequenz |
One Letter Code: WKYMV-d-Met |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)
